molecular formula C12H18Cl2N2 B2769552 (1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride CAS No. 2174007-98-6

(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride

Cat. No. B2769552
CAS RN: 2174007-98-6
M. Wt: 261.19
InChI Key: YIMRCGQGFOSOGY-AQEKLAMFSA-N
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Description

The compound “(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride” belongs to the class of organic compounds known as azabicyclo[3.1.0]hexanes . These are organic compounds containing a bicyclic structure of a six-member ring made up of five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a bicyclic structure with a six-member ring made up of five carbon atoms and one nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Properties

Innovative Synthetic Approaches : The compound , as part of the broader family of 3-azabicyclo[3.1.0]hexane derivatives, has been synthesized through various innovative methods. For instance, Gensini et al. (2002) described the synthesis of tris- and monoprotected derivatives by intramolecular reductive cyclopropanation, showcasing the versatility of these structures for further functionalization (Gensini, Kozhushkov, Yufit, Howard, Es-Sayed, & Meijere, 2002). Similarly, Kimura et al. (2015) developed a method for synthesizing a variety of 3-azabicylo[3.1.0]hexanes via C–H insertion, highlighting a key step for constructing complex bicyclic structures (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015).

Chemical Reactivity and Transformations : Exploring the chemical reactivity of these azabicyclic compounds, Jida, Guillot, and Ollivier (2007) demonstrated their use as frameworks for the asymmetric synthesis of biologically active compounds, showcasing their potential in pharmacological applications (Jida, Guillot, & Ollivier, 2007). Furthermore, the work by Fu and Huang (2008) on the stereoselective synthesis of iodinated and phenylselenenyl derivatives opens up avenues for the exploration of novel chemical transformations and the development of new synthetic methodologies (Fu & Huang, 2008).

Potential Applications

Pharmacological Prospects : Beyond their synthetic utility, compounds like "(1R,5S)-3-Benzyl-3-azabicyclo[3.1.0]hexan-1-amine; dihydrochloride" hold promise in pharmacological research. For example, Epstein et al. (1981) explored 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents, suggesting potential therapeutic applications for pain management (Epstein, Brabander, Fanshawe, Hofmann, McKenzie, Safir, Osterberg, Cosulich, & Lovell, 1981).

properties

IUPAC Name

(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c13-12-6-11(12)8-14(9-12)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,13H2;2*1H/t11-,12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMRCGQGFOSOGY-AQEKLAMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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